![molecular formula C12H18N2O B065568 N-methyl-N-(4-morpholin-4-ylbenzyl)amine CAS No. 179328-22-4](/img/structure/B65568.png)
N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Overview
Description
N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a morpholine ring attached to a benzylamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(4-morpholin-4-ylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
Anticancer Properties
N-methyl-N-(4-morpholin-4-ylbenzyl)amine has shown promising anticancer activity. A study evaluated various derivatives of this compound against breast cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated significant inhibitory effects on cell proliferation, with selectivity ratios favoring cancer cells over normal cells . The mechanism of action is believed to involve apoptosis induction and inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors .
Central Nervous System Drug Discovery
The morpholine moiety in this compound is crucial for developing compounds targeting central nervous system receptors. Morpholine derivatives have been implicated in modulating various receptors such as sigma receptors and cannabinoid receptors, which are important in treating conditions like nausea, pain, and inflammation . A representative example includes the use of morpholine-containing compounds as antagonists for substance P receptors, leading to advancements in therapies for chemotherapy-induced nausea .
Mechanistic Studies
Recent mechanistic studies have focused on the binding interactions of this compound with target proteins. Molecular docking studies suggest favorable interactions with carbonic anhydrase IX, supporting its role as a selective inhibitor . This specificity is critical for minimizing side effects while maximizing therapeutic efficacy.
Antimicrobial Activity
The compound's derivatives have also been explored for antimicrobial properties. Research indicates that certain morpholine-based compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . These findings open avenues for developing new antimicrobial agents based on the structure of this compound.
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-N-(4-morpholin-4-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The morpholine ring and benzylamine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- N-methyl-N-(4-piperidin-4-ylbenzyl)amine
- N-methyl-N-(4-pyrrolidin-4-ylbenzyl)amine
- N-methyl-N-(4-piperazin-4-ylbenzyl)amine
Comparison: N-methyl-N-(4-morpholin-4-ylbenzyl)amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications .
Biological Activity
N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is categorized as a Mannich base, a class of compounds known for their pharmacological potential. Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an amine with formaldehyde and a ketone or aldehyde. This compound exhibits various biological activities, including anticancer, antibacterial, and antiviral properties.
2. Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with benzylamine and formaldehyde under controlled conditions. The general synthetic pathway can be summarized as follows:
- Reagents : Morpholine, benzaldehyde derivatives, and formaldehyde.
- Conditions : Reaction at elevated temperatures (60–70 °C) in a suitable solvent (e.g., isopropanol).
- Yield : The yield of the product can vary based on the specific conditions and reactants used.
3.1 Anticancer Activity
This compound has shown promising anticancer activity in various studies. Research indicates that compounds within the Mannich base category can exhibit cytotoxic effects against different cancer cell lines.
- Mechanism : The cytotoxicity may be attributed to the ability of these compounds to interact with cellular components such as DNA and proteins, leading to apoptosis in cancer cells. For instance, Mannich bases have been reported to inhibit DNA topoisomerase I, which is crucial for DNA replication and repair .
3.2 Antibacterial and Antiviral Activity
In addition to anticancer properties, this compound exhibits antibacterial and antiviral activities. Studies have indicated that Mannich bases can inhibit various bacteria and viruses by disrupting their cellular functions.
- Antiviral Mechanism : For example, the compound's interaction with viral neuraminidase has been noted, suggesting potential applications in treating influenza viruses .
3.3 Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been studied for its ability to inhibit β-secretase (BACE1), an enzyme involved in the formation of amyloid plaques associated with AD.
- Inhibition Profile : Inhibition constants for BACE1 have been reported in the nanomolar range for structurally similar compounds, indicating strong potential for therapeutic applications .
4. Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cytotoxicity : A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil .
- Antiviral Activity Assessment : Another investigation assessed its antiviral properties against H1N1 influenza virus, showing effective inhibition through interaction with viral proteins .
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in cancer therapy and neuroprotection. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.
Properties
IUPAC Name |
N-methyl-1-(4-morpholin-4-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-10-11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNHXXWEDXRMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427635 | |
Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179328-22-4 | |
Record name | N-methyl-N-(4-morpholin-4-ylbenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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